eIF4E-IN-5

Cancer Biology Translational Control Chemical Biology

Cap-competitive eIF4E inhibitors have historically suffered from poor cellular permeability, limiting target validation studies. eIF4E-IN-5 (Compound 6n) solves this as a bis-pivaloyloxymethyl (POM) prodrug designed for cell entry. - **Mechanism:** Orthosteric m7GpppX-cap competitor; active parent 7n shows biochemical IC50 = 5.6 µM (FP assay). Co-crystal structure available (PDB: 8SX4). - **Functional Validation:** Anti-proliferative in MiaPaca-2 cells (EC50 = 67 µM); downregulates ODC1 and cyclin D1. - **Target Engagement:** Active parent 7n validated by CETSA in HeLa cell lysates. - **Supply:** Research quantities available for immediate shipment.

Molecular Formula C30H39Cl2N6O8P
Molecular Weight 713.5 g/mol
Cat. No. B12391762
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameeIF4E-IN-5
Molecular FormulaC30H39Cl2N6O8P
Molecular Weight713.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C(=O)OCOP(=O)(CC=CC[N+]1=CN(C2=C1N=C(NC2=O)N)CC3=CC4=C(N3)C=CC(=C4)Cl)OCOC(=O)C(C)(C)C.[Cl-]
InChIInChI=1S/C30H38ClN6O8P.ClH/c1-29(2,3)26(39)42-17-44-46(41,45-18-43-27(40)30(4,5)6)12-8-7-11-36-16-37(23-24(36)34-28(32)35-25(23)38)15-21-14-19-13-20(31)9-10-22(19)33-21;/h7-10,13-14,16,33H,11-12,15,17-18H2,1-6H3,(H2-,32,34,35,38);1H/b8-7-;
InChIKeyTYMUWOSAGUNWOL-CFYXSCKTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

eIF4E-IN-5 Mechanism and Permeability


eIF4E-IN-5 (also known as Compound 6n) is a small-molecule, cell-permeable inhibitor of eukaryotic translation initiation factor 4E (eIF4E). Its mechanism of action involves direct binding to the eIF4E cap-binding pocket, thereby competitively inhibiting the binding of capped mRNA and suppressing cap-dependent translation [1]. This compound is classified as a prodrug, designed with a bis-pivaloyloxymethyl (bis-POM) phosphonate masking group to enhance cellular permeability [1].

Mechanism
Cap-competitive eIF4E inhibitor; orthosteric binding to m7GpppX cap pocket
Design
Cell-permeable prodrug (bis-POM) enabling intracellular target engagement
Use context
Cap-dependent translation studies; oncology target validation and SAR

eIF4E-IN-5 vs. Generic eIF4E Inhibitors


The eIF4E pathway can be targeted through fundamentally distinct molecular mechanisms: direct cap-competitive inhibition (eIF4E-IN-5), disruption of protein-protein interactions (eIF4E-eIF4G inhibitors like 4E1RCat), or indirect regulation via upstream kinase inhibition (MNK1/2 inhibitors like eFT508) [1]. These mechanistic differences result in non-overlapping biological activity profiles and varying cellular potencies. Consequently, substituting eIF4E-IN-5 with a compound from an alternative mechanistic class introduces significant experimental variability and confounds data interpretation, making direct procurement of the specific tool compound essential for replicating published findings [2].

Mechanism

Cap-competitive binding vs. PPI disruption (4EGI-1/4E1RCat) may produce divergent translation modulation.

Permeability

Prodrug-based cellular permeability is absent in generic eIF4E PPI inhibitors; intracellular exposure may not transfer.

Target engagement

Orthosteric vs. allosteric target engagement profiles differ; direct comparison of downstream oncoprotein effects requires validation.

eIF4E-IN-5 Quantitative Evidence


Cap-Competitive vs. PPI Inhibitor Potency

eIF4E-IN-5 inhibits eIF4E by directly competing with the mRNA 5' cap for binding to the eIF4E cap-binding pocket, a mechanism distinct from that of comparator compounds [1]. In contrast, 4E1RCat inhibits eIF4E-eIF4G and eIF4E-4E-BP1 protein-protein interactions (PPI), with an IC50 of 3.2-4 μM [2][3]. eFT508 (Tomivosertib) inhibits upstream MNK1/2 kinases (IC50=1-2 nM), thereby indirectly reducing eIF4E phosphorylation at Ser209 (IC50=2-16 nM) [4][5]. This mechanistic divergence means that eIF4E-IN-5, 4E1RCat, and eFT508 are not interchangeable for probing eIF4E function, as they target distinct nodes of the translation initiation machinery [1].

Cap-competitive vs. PPI
Head-to-head
eIF4E-IN-5 (7n) IC50 5.6 µM vs. 4EGI-1 Kd 25 µM, 4E1RCat IC50 3.2 µM
Cap-competitive binding distinguishes mechanism from PPI disruption; supports target validation studies.
FP assay; comparator data from supplier datasheets.
Cancer Biology Translational Control Chemical Biology

Anti-Proliferative Activity vs. Prodrug Series

In a cross-study comparison using the MiaPaCa-2 pancreatic cancer cell line, eIF4E-IN-5 exhibits an EC50 of approximately 40 μM for inhibition of cell viability as measured by the CellTiter-Glo assay [1]. For the comparator compound 4E1RCat, which inhibits eIF4E-eIF4G interaction, no EC50 data could be located in the available literature for this specific cell line and assay. While 4E1RCat has demonstrated cellular activity in other contexts, its IC50 for cap-dependent translation inhibition is reported as 3.2-4 μM in distinct assay systems, and it has shown effects on protein synthesis and cell viability in MDA-MB-231 and Jurkat cells at higher concentrations (25-50 μM) [2].

Cellular potency vs. series
Head-to-head
eIF4E-IN-5 EC50 67 µM; most active analog 6k EC50 29 µM
Benchmark cellular potency for SAR-driven studies within prodrug series.
MiaPaCa-2, 48 h, CellTiter-Glo.
Pancreatic Cancer Drug Discovery Cell Viability

Downregulation of ODC1 and Cyclin D1

eIF4E-IN-5 (Compound 6n) is a bis-POM phosphonate prodrug designed to address the poor cellular permeability of its parent cap analog, Compound 7n [1]. While the parent cap analog 7n is a potent eIF4E binder with an IC50 of 1.1 μM in biochemical assays, it lacks intrinsic cell permeability due to its negatively charged phosphonate group [1]. The bis-POM prodrug strategy of eIF4E-IN-5 masks this charge, enabling cell entry, after which intracellular esterases cleave the POM groups to release the active, cap-competitive inhibitor [1]. This prodrug design is essential for achieving cellular activity, as demonstrated by the fact that the parent compound 7n shows no cellular activity in the cap-dependent translation dual-luciferase reporter assay [1].

Target engagement (PD)
Assay context
Reported dose-dependent decrease in ODC1 and cyclin D1 protein levels
Functional on-target evidence linking cap-binding to oncogenic transcript downregulation.
Western blot; quantitative densitometry not reported.
Prodrug Cell Permeability Medicinal Chemistry

eIF4E-IN-5 Research Applications


Target Validation in Pancreatic Cancer

eIF4E-IN-5 is the compound of choice for researchers aiming to directly inhibit the eIF4E cap-binding pocket in a cellular context. Unlike biochemically potent but cell-impermeable cap analogs (e.g., Compound 7n), eIF4E-IN-5's prodrug design enables it to cross the cell membrane and release the active inhibitor intracellularly [1]. This makes it uniquely suitable for experiments designed to assess the phenotypic consequences of blocking eIF4E-mRNA cap interaction in intact cells, as demonstrated by its activity in the MiaPaCa-2 cell viability assay (EC50 ≈ 40 μM) [1] and the dual-luciferase cap-dependent translation reporter assay (EC50 = 67 μM) [1].

SAR and Medicinal Chemistry Optimization

For studies aimed at deconvoluting the specific contribution of direct eIF4E cap-binding to a biological process, eIF4E-IN-5 provides a mechanistically clean tool [1]. Its direct, cap-competitive action contrasts sharply with the PPI-disruption mechanism of 4E1RCat and the indirect kinase-inhibition mechanism of eFT508 [1][2]. Using eIF4E-IN-5 allows researchers to generate data that can be confidently attributed to blockade of the eIF4E-cap interaction, rather than to off-target or downstream effects on the eIF4F complex assembly or eIF4E phosphorylation status [1].

Differentiation from Allosteric PPI Inhibitors

Investigators seeking to replicate or extend the findings from the foundational Journal of Medicinal Chemistry paper by Cárdenas et al. should procure eIF4E-IN-5 specifically [1]. The published data, including the MiaPaCa-2 cell viability EC50 (~40 μM) and the dual-luciferase reporter EC50 (67 μM), are compound-specific [1]. Substituting eIF4E-IN-5 with another eIF4E pathway inhibitor (e.g., 4E1RCat, eFT508) would introduce confounding variables related to distinct mechanisms of action and differing cellular potencies, thereby invalidating direct comparisons with the published dataset [1].

CETSA Target Engagement Profiling

eIF4E-IN-5's bis-POM phosphonate prodrug design offers a unique opportunity to study the kinetics and efficiency of intracellular prodrug activation [1]. Researchers interested in the cellular processing of phosphonate prodrugs can use eIF4E-IN-5 as a model compound. The availability of the inactive parent cap analog 7n as a negative control enables well-controlled experiments to distinguish between extracellular and intracellular effects, as well as to quantify the impact of esterase-mediated cleavage on compound activity [1].

Application
Selection Property
Validation Focus
Pancreatic cancer cell-model studies
Cap-dependent translation inhibition context
Oncogene downregulation and cell-viability endpoints
Medicinal chemistry SAR studies
Prodrug series benchmarking
Biochemical and cellular potency comparison
Cap-binding vs. PPI mechanism dissection
Orthosteric vs. allosteric mechanism review
Cap-competitive binding confirmation
Target engagement profiling (CETSA)
Cellular thermal shift assay context
Thermal stabilization endpoint

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for eIF4E-IN-5

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.